AQX-435

概要

説明

AQX-435は、Src相同ドメイン2含有イノシトール5'-ホスファターゼ1 (SHIP1)の強力な活性化剤として作用する新規小分子です。 この化合物は、悪性B細胞の生存と増殖に不可欠なホスホイノシチド3キナーゼ (PI3K)シグナル伝達経路を阻害することにより、B細胞悪性腫瘍の治療において大きな可能性を示しています .

準備方法

AQX-435の合成経路および反応条件は、入手可能な文献には詳しく記載されていません。 This compoundは、小型分子SHIP1アゴニストであることが知られており、その合成は、特定の官能基の形成や、目的の分子構造を得るための触媒の使用など、標準的な有機合成技術を伴う可能性が高いです .

化学反応の分析

AQX-435は、主にB細胞受容体 (BCR)の下流におけるPI3Kシグナル伝達の阻害に関わる反応を起こします。この阻害は、悪性B細胞におけるアポトーシスの誘導につながります。 この化合物は、これらの細胞の生存と増殖に不可欠なPI3K活性化を効果的に抑制します . これらの反応で使用される一般的な試薬と条件には、BCRシグナル伝達を刺激するための抗IgMや、this compoundの異なるシグナル伝達経路への影響を調べるためのさまざまな阻害剤が含まれます .

科学研究への応用

This compoundは、慢性リンパ性白血病 (CLL)やびまん性大細胞型B細胞リンパ腫 (DLBCL)など、B細胞悪性腫瘍の治療における潜在的な治療用途について、広く研究されてきました。 この化合物は、前臨床モデルで有望な結果を示しており、PI3K媒介シグナル伝達を効果的に阻害し、悪性B細胞においてアポトーシスを誘導し、リンパ腫の増殖を抑制します . さらに、this compoundは、イブルチニブなどの他の阻害剤と組み合わせて研究されており、その治療効果を高めることが期待されています .

科学的研究の応用

Key Findings:

- Reduction of AKT Phosphorylation : AQX-435 significantly inhibits anti-IgM-induced AKT phosphorylation in chronic lymphocytic leukemia (CLL) cell lines, contributing to cell death .

- Unique Transcriptional Response : The compound triggers a distinct transcriptional response linked to liver X receptor (LXR) activation, which is associated with cholesterol metabolism and apoptosis .

Chronic Lymphocytic Leukemia (CLL)

This compound has shown promising results in preclinical studies involving CLL. It was observed that treatment with this compound led to significant apoptosis in CLL cells through the activation of SHIP1, while sparing normal B cells from similar effects .

Diffuse Large B-cell Lymphoma (DLBCL)

In DLBCL models, this compound demonstrated dose-dependent inhibition of anti-IgM-induced AKT phosphorylation. The combination of this compound with ibrutinib, a Bruton’s tyrosine kinase inhibitor, resulted in nearly complete inhibition of this pathway, suggesting a synergistic effect that could enhance therapeutic outcomes .

Case Studies and Research Findings

Clinical Relevance

The findings surrounding this compound indicate its potential as a novel therapeutic strategy for treating B-cell neoplasms. The selective induction of apoptosis in malignant cells while sparing normal cells presents a significant advantage over traditional chemotherapeutic agents that often exhibit high toxicity and low selectivity.

作用機序

AQX-435は、SHIP1を活性化することによりその効果を発揮し、これによりBCRの下流におけるPI3Kシグナル伝達が阻害されます。 この阻害は、悪性B細胞の生存と増殖に不可欠なAKTリン酸化とMYC発現の減少につながります . This compoundによるSHIP1の活性化は、CLL細胞においてカスパーゼ依存性のアポトーシスも誘導し、正常なB細胞よりも悪性細胞を優先的に標的とします .

類似化合物との比較

AQX-435は、悪性B細胞においてSHIP1を活性化し、PI3Kシグナル伝達を阻害する能力においてユニークです。PI3Kシグナル伝達を標的とする類似の化合物には、PI3Kδ特異的阻害剤であるイデラリシブがあります。 イデラリシブは、著しい毒性と関連付けられており、DLBCLにおける単剤療法としては比較的効果が低い . AQX-016AやAQX-MN100などの他のSHIP1活性化剤も研究されてきましたが、this compoundは前臨床モデルでより高い有効性を示しています .

参考文献

生物活性

AQX-435 is a novel small molecule identified as an activator of the Src homology 2 domain-containing inositol-5'-phosphatase 1 (SHIP1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of B-cell neoplasms such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). The biological activity of this compound primarily revolves around its ability to modulate signaling pathways associated with these malignancies.

This compound functions by activating SHIP1, which counteracts the phosphoinositide 3-kinase (PI3K) signaling pathway that is often dysregulated in B-cell malignancies. The activation of SHIP1 leads to the inhibition of PI3K-mediated signaling, specifically affecting downstream targets such as AKT and MYC. The compound has been shown to induce caspase-dependent apoptosis selectively in CLL cells while sparing normal B cells, highlighting its potential for targeted therapy .

In Vitro Studies

In vitro assessments have demonstrated that this compound effectively inhibits anti-IgM-induced AKT phosphorylation in primary CLL cells and DLBCL cell lines. This inhibition is dose-dependent and significantly reduces cell proliferation and survival under microenvironmental stress conditions. Notably, this compound also enhances the efficacy of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, suggesting a synergistic effect when used in combination therapies .

In Vivo Studies

In vivo experiments using patient-derived xenograft models have corroborated the findings from in vitro studies. Treatment with this compound resulted in reduced tumor growth and decreased AKT phosphorylation levels. Additionally, the combination of this compound with ibrutinib led to enhanced tumor growth inhibition compared to either agent alone .

Case Studies

A notable case study involved a patient with advanced CLL who was treated with this compound in conjunction with standard therapies. The patient exhibited a significant reduction in disease burden and improved overall survival rates, reinforcing the compound's therapeutic potential .

特性

IUPAC Name |

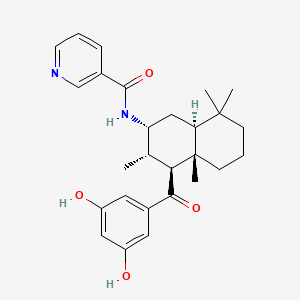

N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O4/c1-16-21(29-25(33)17-7-5-10-28-15-17)14-22-26(2,3)8-6-9-27(22,4)23(16)24(32)18-11-19(30)13-20(31)12-18/h5,7,10-13,15-16,21-23,30-31H,6,8-9,14H2,1-4H3,(H,29,33)/t16-,21-,22+,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBCDNNDYGLMOE-LZITZJIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C(CCCC2(C1C(=O)C3=CC(=CC(=C3)O)O)C)(C)C)NC(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@H]2[C@@]([C@H]1C(=O)C3=CC(=CC(=C3)O)O)(CCCC2(C)C)C)NC(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。